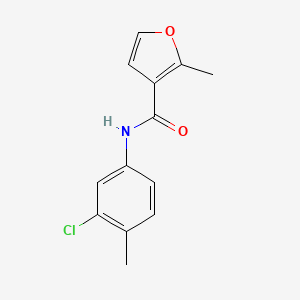

N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information available on the synthesis of “N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide”, a related compound “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide” was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .Mécanisme D'action

Target of Action

It is suggested that the compound might interact with key enzymes or proteins involved in the photosynthesis process .

Mode of Action

N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide appears to interfere with the photosynthesis process . It is suggested that the compound might cause a disruption in the energy production of the plant cells, leading to a state of starvation .

Biochemical Pathways

The compound’s interference with photosynthesis suggests that it affects the biochemical pathways related to energy production in plant cells . The disruption in photosynthesis can lead to a decrease in the production of ATP and NADPH, two crucial molecules for the survival and growth of plants .

Pharmacokinetics

The compound’s molecular weight of 239741 suggests that it might have good bioavailability .

Result of Action

The action of this compound results in the disruption of photosynthesis, leading to a state of starvation in the plant cells . This can cause a decrease in plant growth and eventually lead to the death of the plant .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s phytotoxic action can be described as a delayed contact type .

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. This compound is also a potent inhibitor of various enzymes, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide. In the field of medicinal chemistry, this compound could be further investigated for its potential as an anti-inflammatory and analgesic agent. This compound could also be studied for its potential as an antitumor agent in clinical trials. In addition, this compound could be investigated for its potential as an antibacterial and antifungal agent in the development of new antibiotics and antifungal drugs. Finally, the mechanism of action of this compound could be further elucidated to better understand its effects on various signaling pathways in cells.

Méthodes De Synthèse

N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide can be synthesized through a series of chemical reactions. The synthesis of this compound involves the reaction of 3-chloro-4-methylphenylamine with 2-methylfuran in the presence of a catalyst such as palladium on carbon. The reaction takes place under an inert atmosphere and at a specific temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Applications De Recherche Scientifique

N-(3-chloro-4-methylphenyl)-2-methyl-3-furamide has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and analgesic agent. This compound has also been studied for its potential as an antitumor agent, with promising results in preclinical studies. In addition, this compound has been investigated for its potential as an antibacterial and antifungal agent.

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-3-4-10(7-12(8)14)15-13(16)11-5-6-17-9(11)2/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYHCPCASOZCCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(OC=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)

![diethyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B5970629.png)

![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)

![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5970652.png)

![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)

![3-(acetylamino)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5970669.png)

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)

amino]-4-oxobutanoate](/img/structure/B5970685.png)

![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)